molecular formula C14H11ClN6O3S B10984561 methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10984561
M. Wt: 378.8 g/mol
InChI Key: DEBKWTZAKCVUPH-UHFFFAOYSA-N
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Description

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiazole ring, and a carboxylate ester. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the thiazole ring and the carboxylate ester group. Common reagents used in these reactions include sodium azide, acetic acid, and various chlorinating agents. The reaction conditions usually require controlled temperatures and specific catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its potential advantages in various applications.

Biological Activity

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C14H11ClN6O3S
Molecular Weight 378.79 g/mol
IUPAC Name This compound
CAS Number 1401575-98-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Thiazole moieties are known for their ability to interact with various biological targets, leading to significant anticancer effects. For instance, compounds containing thiazole rings have demonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating strong antiproliferative activity . The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances this activity.

The mechanism through which this compound exerts its biological effects involves interactions with key enzymes and receptors. It is believed to modulate pathways involved in cell proliferation and apoptosis. For example, its structural components allow it to bind effectively to proteins involved in cancer cell survival, potentially leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring and adjacent phenyl groups significantly influence biological activity. The presence of halogens (such as chlorine) and electron-donating groups (like methyl) has been shown to enhance anticancer properties .

Study on Anticancer Efficacy

In a study published in MDPI, a series of thiazole derivatives were screened for their anticancer activity against various cell lines. Compound this compound was included in this screening. Results indicated that it exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Inhibition of Enzymatic Activity

Another study focused on the inhibition of Mur enzymes in Mycobacterium tuberculosis demonstrated that thiazole derivatives could effectively inhibit these enzymes, suggesting potential applications in treating tuberculosis . this compound was part of a broader investigation into structure-function relationships that enhance bioactivity against bacterial targets.

Properties

Molecular Formula

C14H11ClN6O3S

Molecular Weight

378.8 g/mol

IUPAC Name

methyl 2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H11ClN6O3S/c1-7-11(13(23)24-2)17-14(25-7)18-12(22)9-4-3-8(15)5-10(9)21-6-16-19-20-21/h3-6H,1-2H3,(H,17,18,22)

InChI Key

DEBKWTZAKCVUPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C(=O)OC

Origin of Product

United States

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